

Aplaviroc dissociation rate from CCR5 compared to other inhibitors

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A Comparative Analysis of Aplaviroc's Dissociation Rate from CCR5

For researchers and professionals in drug development, understanding the binding kinetics of a drug to its target is paramount for predicting its efficacy and duration of action. This guide provides a comparative analysis of the dissociation rate of **Aplaviroc** from the C-C chemokine receptor type 5 (CCR5) and contrasts it with other notable CCR5 inhibitors: Maraviroc, Vicriviroc, and Ceniviroc. The dissociation rate is a critical parameter that influences the residence time of a drug on its receptor, which can be a key determinant of its pharmacological effect.

Quantitative Comparison of Dissociation Rates

The following table summarizes the experimentally determined dissociation half-lives (t½) of **Aplaviroc** and other CCR5 inhibitors. A longer half-life indicates a slower dissociation rate and a longer residence time of the inhibitor on the CCR5 receptor.



CCR5 Inhibitor	Dissociation Half-life (t½) at 22°C	Dissociation Half-life (t½) at 4°C
Aplaviroc	24 ± 3.6 hours[1]	>136 hours[1]
Maraviroc	7.5 ± 0.7 hours[1]	Not Reported
Vicriviroc	12 ± 1.2 hours[1]	Not Reported
Ceniviroc	Not Reported	Not Reported

Note: Specific in vitro dissociation rate data for Ceniviroc from the CCR5 receptor is not readily available in the public domain. Ceniviroc is a potent dual antagonist of CCR2 and CCR5 with a long plasma half-life.[2][3][4][5][6]

Experimental Protocols

The dissociation rates of these CCR5 inhibitors are typically determined using radioligand binding assays. These assays measure the interaction between a radiolabeled ligand (the inhibitor) and its receptor. The general principle involves allowing the radiolabeled inhibitor to bind to cells or membranes expressing the CCR5 receptor and then measuring the rate at which the inhibitor dissociates from the receptor over time.

General Protocol for Radioligand Dissociation Assay:

- Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the human CCR5 receptor.
- Incubation with Radioligand: The CCR5-expressing membranes are incubated with a specific concentration of the tritiated ([³H]) or iodinated ([¹2⁵I]) CCR5 inhibitor (e.g., [³H]Aplaviroc, [³H]Maraviroc, or [³H]Vicriviroc) to allow for binding to reach equilibrium.
- Initiation of Dissociation: Dissociation is initiated by adding a high concentration of a nonradiolabeled CCR5 antagonist or a natural ligand for the receptor. This prevents the rebinding of the radiolabeled inhibitor that dissociates from the receptor.
- Sampling and Separation: At various time points after initiating dissociation, samples are taken, and the membrane-bound radioligand is separated from the unbound radioligand. This



is commonly achieved by rapid filtration through glass fiber filters.

- Quantification: The amount of radioactivity remaining on the filters at each time point is quantified using a scintillation counter.
- Data Analysis: The data, representing the decrease in receptor-bound radioligand over time, is then fitted to a one-phase exponential decay model to calculate the dissociation rate constant (k_off) and the dissociation half-life (t½ = ln(2)/k_off).

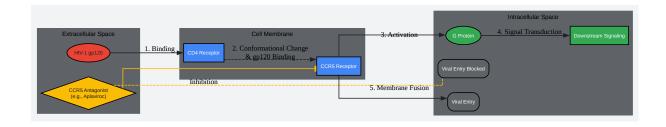
CCR5 Signaling and Inhibition by Antagonists

The CCR5 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of the most common strains of HIV-1 into host immune cells. The viral envelope glycoprotein, gp120, binds to the CD4 receptor on the T-cell surface, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral genetic material into the cell.

CCR5 antagonists, such as **Aplaviroc**, Maraviroc, Vicriviroc, and Ceniviroc, are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, distinct from the binding site of the natural chemokine ligands and the HIV-1 gp120. This binding induces a conformational change in the receptor that prevents the interaction with gp120, thereby blocking viral entry.

Below is a diagram illustrating the CCR5 signaling pathway in the context of HIV-1 entry and its inhibition by CCR5 antagonists.





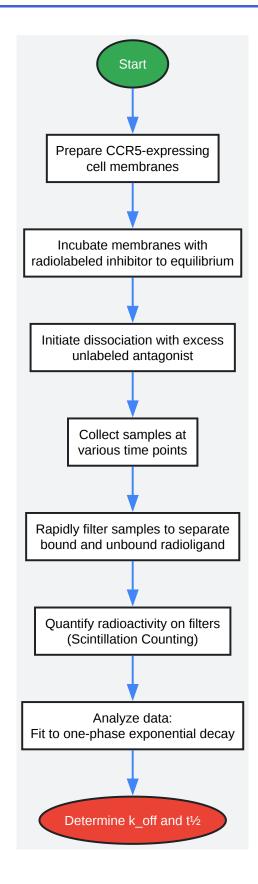
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Caption: CCR5 signaling in HIV-1 entry and its inhibition.

Experimental Workflow for Determining Dissociation Rate

The following diagram outlines the key steps in a typical radioligand binding assay used to determine the dissociation rate of a CCR5 inhibitor.





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Caption: Workflow for a radioligand dissociation assay.



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